Bivalirudin trifluoroacetate is classified as a direct thrombin inhibitor. It is synthesized through chemical methods that involve solid-phase peptide synthesis, utilizing various coupling reagents and protecting groups to ensure the integrity of the peptide structure during assembly. The compound is available in sterile powder form for reconstitution before administration.
The synthesis of bivalirudin trifluoroacetate can be achieved through solid-phase synthesis or a hybrid approach combining solid-phase and solution synthesis. The process generally involves the following steps:
Bivalirudin trifluoroacetate has a complex structure represented by its amino acid sequence:
The molecular weight of bivalirudin is approximately 2180 daltons when considering its anhydrous free base form. The trifluoroacetate salt form is used to enhance solubility and stability .
Bivalirudin trifluoroacetate undergoes reversible binding with thrombin, where it interacts with both the catalytic site and the anion-binding exosite. This interaction inhibits thrombin's ability to cleave fibrinogen into fibrin, thereby preventing clot formation. The cleavage of the bivalirudin molecule occurs slowly, allowing for potential recovery of thrombin activity over time .
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin through two primary mechanisms:
In clinical studies, bivalirudin has demonstrated effectiveness in prolonging activated partial thromboplastin time and prothrombin time in a concentration-dependent manner .
Bivalirudin trifluoroacetate is primarily utilized in:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7